BenchChemオンラインストアへようこそ!

3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride

Lipophilicity cLogP ADME

3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is a rigid, achiral, bridged bicyclic diamine serving as a key piperazine isostere. It is primarily procured as a building block for medicinal chemistry, where its conformational constraint is leveraged to enhance receptor subtype selectivity, as demonstrated by low nanomolar to subnanomolar affinities for nAChR and dopamine transporter targets.

Molecular Formula C5H12Cl2N2
Molecular Weight 171.07 g/mol
Cat. No. B13918921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride
Molecular FormulaC5H12Cl2N2
Molecular Weight171.07 g/mol
Structural Identifiers
SMILESC1C2CNCC1N2.Cl.Cl
InChIInChI=1S/C5H10N2.2ClH/c1-4-2-6-3-5(1)7-4;;/h4-7H,1-3H2;2*1H
InChIKeyZJRWKRNGIFFOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diazabicyclo[3.1.1]heptane Dihydrochloride: A Core Scaffold for Selective CNS Ligand Procurement


3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is a rigid, achiral, bridged bicyclic diamine serving as a key piperazine isostere [1]. It is primarily procured as a building block for medicinal chemistry, where its conformational constraint is leveraged to enhance receptor subtype selectivity, as demonstrated by low nanomolar to subnanomolar affinities for nAChR and dopamine transporter targets [2][3][4]. The dihydrochloride salt form is preferred for its enhanced stability and aqueous solubility, facilitating handling in parallel synthesis and biological assays [1].

Why Generic Piperazines Cannot Substitute for the 3,6-Diazabicyclo[3.1.1]heptane Dihydrochloride Scaffold


Substitution of the 3,6-diazabicyclo[3.1.1]heptane scaffold with generic piperazine or other diazabicycloalkane alternatives is not equivalent due to critical differences in molecular topology, physicochemical properties, and target engagement. Simple piperazine is achiral but lacks the conformational rigidity required for high receptor subtype selectivity. Alternative bridged piperazines like 2,5-diazabicyclo[2.2.1]heptane introduce chirality and cost-prohibitive enantiomeric separation steps, while 3,8-diazabicyclo[3.2.1]octane significantly increases lipophilicity, altering ADME profiles [1]. Furthermore, direct scaffold replacement studies show that the 3,6-diazabicyclo[3.1.1]heptane core provides superior inhibitory activity and selectivity at CNS targets compared to such analogs [2][3]. These differences are quantifiable and consequential for drug candidate progression.

Quantitative Differentiation Evidence for 3,6-Diazabicyclo[3.1.1]heptane Dihydrochloride


Maintained Piperazine-Like Lipophilicity Versus Lipophilicity-Increasing Bridged Piperazines

In contrast to other bridged piperazine isosteres, the 3,6-diazabicyclo[3.1.1]heptane scaffold maintains a lipophilicity profile nearly identical to the widely used piperazine core. This is a critical advantage for maintaining predictable ADME properties when replacing a piperazine in a lead series. Conversely, the 3,8-diazabicyclo[3.2.1]octane scaffold significantly increases lipophilicity compared to piperazine, which can lead to unwanted changes in metabolic stability and off-target binding [1].

Lipophilicity cLogP ADME Physicochemical Properties

Achiral Nature of the Scaffold Eliminates Enantiomer Separation Compared to Chiral Bridged Piperazines

The 3,6-diazabicyclo[3.1.1]heptane scaffold is achiral, unlike the 2,5-diazabicyclo[2.2.1]heptane and 3,9-diazabicyclo[3.3.1]nonane scaffolds which introduce stereocenters. This eliminates the requirement for chiral separation or asymmetric synthesis during both preliminary SAR exploration and scale-up [1].

Chirality Isostere Medicinal Chemistry Synthesis

Superior Dopamine Transporter Affinity Over a 3,8-Diazabicyclo[3.2.1]octane Analog

A direct scaffold replacement study demonstrated that replacing the 3,8-diazabicyclo[3.2.1]octane core of a lead dopamine reuptake inhibitor (compound 1) with a 3,6-diazabicyclo[3.1.1]heptane ring system (compound 2a) resulted in a more potent compound. Compound 2a inhibited dopamine reuptake with a Ki of 5.5 nM, a marked improvement over the inhibition activity of the lead structure 1 [1].

Dopamine Transporter DAT Cocaine Pharmacotherapy Ki

Exceptional α4β2/α7 nAChR Selectivity Ratio Exceeding 23,000-Fold for 3,6-DBH Derivatives

Derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold exhibit extreme selectivity for α4β2 nAChRs over α7 nAChRs, a key indicator of a potentially safer CNS ligand profile. Key examples from the series include compound 4c, which showed an α7/α4β2 selectivity ratio of 1,295, and compound 4d, which demonstrated a record α7/α4β2 selectivity ratio of 23,300, with an α4β2 Ki of 1.2 nM [1]. A separate study yielded compound 3c with an α4β2 Ki of 11.17 pM and an improved α7 Ki of 17 µM [2].

nAChR α4β2 Subtype Selectivity CNS Selectivity

High Affinity and Selectivity for μ-Opioid Receptors Over δ and κ Subtypes

The 3,6-diazabicyclo[3.1.1]heptane scaffold supports the development of selective μ-opioid receptor (MOR) ligands. Certain 6-arylpropenyl derivatives showed high affinity for μ-receptors with Ki values ranging from 2.7 to 7.9 nM, while exhibiting very weak affinity for δ-receptors (Ki > 2,000 nM) and κ-receptors (Ki > 5,000 nM), establishing a clear selectivity profile for this scaffold in the field [1].

Opioid Receptor mu-Opioid Pain Selective Analgesia

Optimal Procurement Scenarios for 3,6-Diazabicyclo[3.1.1]heptane Dihydrochloride


CNS Lead Optimization Programs Requiring Achiral Scaffold Hopping from Piperazine

When a project aims to improve the potency and selectivity of a piperazine-containing lead series targeting CNS receptors without introducing chirality or increasing lipophilicity, 3,6-DBH dihydrochloride is the procurement choice. Its achiral nature and piperazine-matched cLogP profile ensure a smooth transition in medicinal chemistry that does not add ADME risk or the cost of chiral analyses [1].

Discovery of Highly Selective α4β2 Nicotinic Receptor Ligands

For programs developing therapeutics for cognitive disorders, ADHD, or pain where high α4β2 nAChR subtype selectivity is paramount, the 3,6-DBH scaffold provides a validated chemical starting point. Its derivatives have demonstrated subnanomolar affinities and α7/α4β2 selectivity ratios exceeding 23,000 [2][3], a profile that establishes a clear path for generating potent and selective lead candidates.

Development of μ-Opioid Receptor Selective Analgesics with Reduced Off-Target Binding

Medicinal chemists seeking to develop opioid analgesics with a clean μ-receptor selectivity profile should procure this scaffold. Specific 3,6-DBH derivatives have shown high affinity for MOR and minimal engagement with delta- and kappa-opioid receptors, a selectivity profile that is critical for minimizing non-MOR-mediated side effects in vivo [4].

DAT Inhibitor-Based Pharmacotherapies with Improved Potency Over First-Generation Leads

Project teams focused on cocaine addiction pharmacotherapy can directly benefit from the 3,6-DBH scaffold's proven advantage. Lead analog 2a demonstrated a Ki value of 5.5 nM for DAT inhibition, outperforming the prior lead compound based on a 3,8-diazabicyclo[3.2.1]octane core [5]. Procuring this scaffold enables direct access to this improved chemical space.

Quote Request

Request a Quote for 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.